molecular formula C15H13NO6 B6405547 2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261980-51-1

2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6405547
CAS RN: 1261980-51-1
M. Wt: 303.27 g/mol
InChI Key: ALRQJJRCLGWZRE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid (2,4-DMPNBA) is a widely used organic compound in both research and industrial applications. It is a nitrobenzoic acid derivative with a phenyl group attached to the nitro group. It is a colorless solid, soluble in water and organic solvents. The compound is used in a variety of applications, such as in the synthesis of drugs, dyes, and other organic compounds, as well as in the manufacture of polymers, resins, and adhesives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% has been widely used in scientific research as a model compound for the study of organic reactions, as well as for the synthesis of other organic compounds. It is also used as a reagent in the synthesis of drugs, dyes, and other organic compounds. Additionally, 2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% has been used in the manufacture of polymers, resins, and adhesives.

Mechanism of Action

2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% is an electron-withdrawing group, which means that it can act as an electron-withdrawing substituent on the molecule it is attached to. This property makes it useful in the synthesis of drugs, dyes, and other organic compounds, as it can be used to control the reactivity of the molecule. Additionally, the nitro group can be reduced, which can be used to synthesize compounds with different properties.
Biochemical and Physiological Effects
2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% is not known to have any significant biochemical or physiological effects. However, it is important to note that the compound can be metabolized in the body and can be toxic in high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% in lab experiments is its low toxicity. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% is that it is relatively unstable and can decompose over time.

Future Directions

There are several potential future directions for 2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% research. The compound could be used to study the properties of other nitrobenzene derivatives, as well as to synthesize new drugs, dyes, and other organic compounds. Additionally, the compound could be used in the synthesis of polymers, resins, and adhesives. Finally, the compound could be used to study the effects of electron-withdrawing groups on the reactivity of molecules.

Synthesis Methods

2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol with nitric acid to produce the corresponding nitrobenzene derivative. The second step involves the reaction of the nitrobenzene derivative with sodium nitrite to produce the desired 2-(2,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95%. The reaction is typically carried out in an aqueous solution of sodium nitrite and is usually complete within 24 hours.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-10-4-6-11(14(8-10)22-2)13-7-9(16(19)20)3-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRQJJRCLGWZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690812
Record name 2',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-51-1
Record name 2',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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